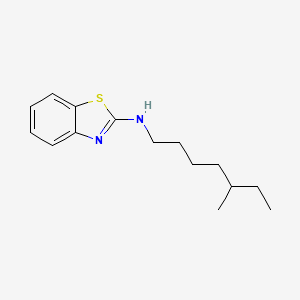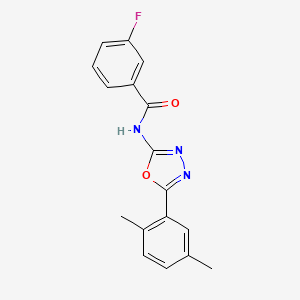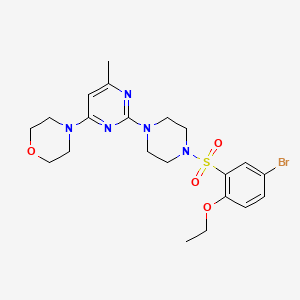
4-(2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H28BrN5O4S and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
4-(2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine, due to its complex structure, is likely involved in various fields of scientific research. While specific studies directly addressing this compound were not identified, research on closely related structures provides insight into potential applications. These include the design of ionic liquid crystals, antimicrobial activities, and the exploration of its interactions in hydrogen bonding and molecular docking studies.
Ionic Liquid Crystals and Material Science
Research on piperidinium, piperazinium, and morpholinium cations, similar in structure to the compound , highlights their use in designing ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases, depending on the cation and anion types. Such materials have potential applications in electronic displays and advanced photonic devices (Lava, Binnemans, & Cardinaels, 2009).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives incorporating morpholine or methyl piperazine suggests antimicrobial potential. These compounds, synthesized from various ester ethoxycarbonylhydrazones with primary amines, displayed good to moderate activities against test microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).
Hydrogen Bonding and Molecular Docking Studies
Studies on hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with morpholine and other aliphatic nitrogen Lewis bases reveal complex structural features and hydrogen-bonding patterns. Such research provides insights into the molecular interactions and stability of potential pharmaceutical compounds (Smith, Wermuth, & Sagatys, 2011). Additionally, molecular docking studies of diarylpyrimidine-typed HIV-1 NNRTIs, incorporating morpholine or piperazine, showcase the utility of such compounds in designing drugs with improved water solubility and safety profiles, targeting specific viral proteins (Huang et al., 2019).
Properties
IUPAC Name |
4-[2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O4S/c1-3-31-18-5-4-17(22)15-19(18)32(28,29)27-8-6-26(7-9-27)21-23-16(2)14-20(24-21)25-10-12-30-13-11-25/h4-5,14-15H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPIZLMIPPJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)


![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)

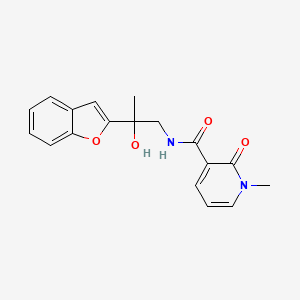
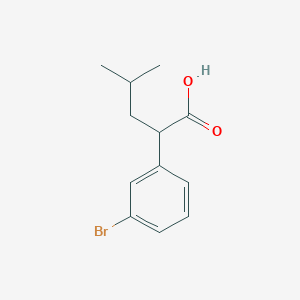
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2594993.png)
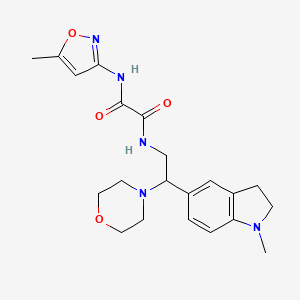
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)
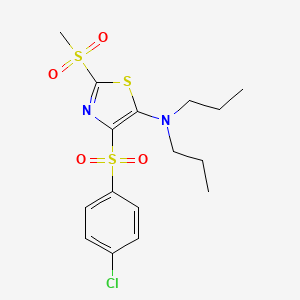
![3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595002.png)
